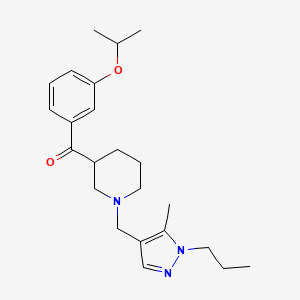

(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone

Beschreibung

This compound is a methanone derivative featuring a piperidine core substituted with a 5-methyl-1-propyl-1H-pyrazol-4-ylmethyl group and a 3-isopropoxyphenyl moiety.

Eigenschaften

IUPAC Name |

[1-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O2/c1-5-11-26-18(4)21(14-24-26)16-25-12-7-9-20(15-25)23(27)19-8-6-10-22(13-19)28-17(2)3/h6,8,10,13-14,17,20H,5,7,9,11-12,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPMEQLXDHGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ML157 beinhaltet typischerweise eine Reihe gut definierter chemischer Reaktionen. Ein häufiges Verfahren umfasst die Verwendung von Übergangsmetallkatalyse, um die Bildung der gewünschten Verbindung zu erleichtern. Die Reaktionsbedingungen beinhalten oft bestimmte Temperaturen, Drücke und die Verwendung von Lösungsmitteln, um die Ausbeute und Reinheit von ML157 zu optimieren.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von ML157 unter Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließprozessen hochskaliert. Dies gewährleistet eine konstante und qualitativ hochwertige Produktion der Verbindung. Die industriellen Verfahren beinhalten auch fortschrittliche Reinigungstechniken wie präparative Flüssigchromatographie, um ML157 von allen Verunreinigungen zu isolieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ML157 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Reagenz für verschiedene synthetische Umwandlungen eingesetzt. In der Biologie wird ML157 aufgrund seiner Fähigkeit, mit bestimmten biologischen Zielstrukturen zu interagieren, auf sein Potenzial als therapeutisches Mittel untersucht. In der Medizin wird es auf sein Potenzial in der Medikamentenentwicklung und Krankheitsbehandlung untersucht. Darüber hinaus findet ML157 Anwendungen in der Industrie für die Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von ML157 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkung, indem es an diese Zielstrukturen bindet und deren Aktivität moduliert. Dies kann zu verschiedenen biologischen Reaktionen führen, wie z. B. der Hemmung bestimmter Enzyme oder der Aktivierung spezifischer Signalwege. Das detaillierte Verständnis des Wirkmechanismus von ML157 ist entscheidend für seine Anwendung in therapeutischen Umgebungen.

Wissenschaftliche Forschungsanwendungen

Example Reaction Scheme

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Cyclocondensation | Hydrazine + 1,3-Dicarbonyl | Pyrazole |

| 2 | Alkylation | Piperidine + Alkyl Halide | Piperidine Derivative |

| 3 | Coupling | Isopropoxyphenyl + Piperidinyl-Pyrazolyl | Target Compound |

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets:

- Positive Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : A study on substituted pyrazoles revealed significant antibacterial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Case Study 1: Allosteric Modulators

In a study focused on the modulation of muscarinic receptors, compounds structurally related to (3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone were shown to enhance receptor activity without directly activating them. This mechanism is crucial for minimizing side effects associated with direct agonists .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of pyrazole derivatives, where compounds similar to the target molecule demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for further development into therapeutic agents for infectious diseases .

Wirkmechanismus

The mechanism of action of ML157 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as the inhibition of certain enzymes or the activation of specific signaling pathways. The detailed understanding of ML157’s mechanism of action is crucial for its application in therapeutic settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the aryl, heterocyclic, and piperidine/pyrrolidine moieties. Below is a comparative analysis based on available literature:

Table 1: Key Structural and Functional Comparisons

| Compound Name / ID | Core Structure | Key Substituents | Reported Activity/Properties | Reference |

|---|---|---|---|---|

| (3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone (Target) | Piperidine-linked methanone | 3-Isopropoxyphenyl; 5-methyl-1-propyl-pyrazole | Hypothesized CNS activity (structural analogy) | |

| 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone (7a) | Thiophene-linked methanone | Pyrazole-amino-hydroxy; thiophene-cyano-diamino | Anticancer (in vitro cytotoxicity) | |

| 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (3a) | Dihydropyrazole-linked methanone | Indolyl; phenyl; pyridine | Antidepressant (serotonin modulation) | |

| (4-Methylpiperazin-1-yl)(4-((5-chloro-pyrimidin-2-yl)amino)phenyl)methanone (w3) | Piperazine-linked methanone | Chloropyrimidine; 4-methylpiperazine | Kinase inhibition (JAK2/STAT3) | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine-linked methanone | 2,3-Dimethylphenyl; 3-phenyl-pyrazole | Analgesic (μ-opioid receptor binding) |

Key Findings

Substituent Impact on Bioactivity: The isopropoxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., cyano in 7a ). This substitution may favor hydrophobic interactions in CNS targets compared to the polar thiophene in 7a. Pyrazole modifications: The 5-methyl-1-propyl group on the pyrazole in the target compound contrasts with the indolyl group in 3a , which is critical for serotonin receptor binding. The propyl chain may reduce metabolic instability compared to smaller alkyl groups.

Core Heterocycle Comparison: Piperidine vs. Piperazine-containing compounds like 1015525-17-3 show stronger affinity for opioid receptors, suggesting the target’s piperidine core may shift selectivity toward other GPCRs.

Pharmacokinetic Properties: The isopropoxy group in the target compound likely increases logP compared to analogs with hydrophilic substituents (e.g., amino-hydroxy in 7a ). This could enhance oral bioavailability but may require formulation optimization to avoid solubility limitations.

Biologische Aktivität

(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone, a compound with the molecular formula C23H33N3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.

- Antifungal Activity : Similar to its antibacterial properties, the compound may also show efficacy against fungal strains.

- CNS Activity : Given the presence of the piperidine and pyrazole structures, there is potential for neuroactive effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that derivatives with similar structures displayed significant antibacterial activity. For instance, compounds containing piperidine rings showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the range of 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A (Piperidine derivative) | Staphylococcus aureus | 0.0039 |

| Compound B (Piperidine derivative) | Escherichia coli | 0.025 |

| Compound C (Related structure) | Candida albicans | 0.1 |

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the chemical structure significantly influenced their bioactivity, suggesting that the introduction of specific substituents could enhance efficacy against resistant bacterial strains .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms involved G protein-coupled receptor interactions, which are crucial in mediating CNS activity .

The biological activity of this compound is likely mediated through multiple pathways:

- G Protein-Coupled Receptor Modulation : The compound may interact with various GPCRs, influencing downstream signaling pathways critical for cellular responses.

- Ion Channel Regulation : Its structural components may affect ion channel activities, altering cellular excitability and neurotransmission .

- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in microbial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.